AKT1 Kinase Inhibitory Activity Comparison
Hierochin D inhibits AKT1 kinase with an IC50 of 3.53 ± 0.66 μM [1], demonstrating comparable potency to the known ATP-competitive AKT inhibitor H-89, which exhibits an IC50 of 2.5 μM in similar biochemical assays [2]. This activity places Hierochin D within a functionally relevant range for modulating the PI3K/AKT signaling pathway.
H-89 IC50 = 2.5 µM
~1.4-fold difference
| Evidence Dimension | AKT1 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 3.53 ± 0.66 μM |
| Comparator Or Baseline | H-89 (AKT inhibitor) IC50 = 2.5 μM |
| Quantified Difference | ~1.4-fold less potent than H-89 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data provides a clear quantitative benchmark for researchers screening natural product libraries for AKT pathway modulators, positioning Hierochin D as a structurally novel, naturally derived alternative to synthetic inhibitors like H-89 for lead optimization.
- [1] Jigao616. (2023). Patent CN2023100000000: Extraction of (7S,8R)-7'(Z)-hierochin D from Codonopsis tangshen and its application in anti-inflammatory drugs. View Source
- [2] Chuang, C. H., et al. (2015). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. International Journal of Molecular Sciences, 16(2), 3202-3212. View Source
